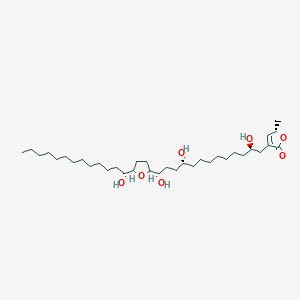
Asitrocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asitrocin is a natural product found in Asimina triloba with data available.
Applications De Recherche Scientifique
Antibacterial Applications
Azithromycin is primarily known for its effectiveness against various bacterial infections. It is commonly prescribed for respiratory tract infections, skin infections, and sexually transmitted diseases.
Clinical Efficacy
In a randomized controlled trial for acute bacterial exacerbations of chronic bronchitis, azithromycin demonstrated a clinical success rate of 84% by Day 11 and 70% by Day 30 .
Table 1: Clinical Success Rates of Azithromycin in Respiratory Infections
| Infection Type | Clinical Success Rate (Day 11) | Clinical Success Rate (Day 30) |
|---|---|---|
| Acute Bacterial Exacerbations | 84% | 70% |
| S. pyogenes Infections | 100% | 82% |
Immunomodulatory Effects
Recent studies have highlighted azithromycin's role as an immunomodulator. It has been shown to alter cytokine profiles, which can be beneficial in treating inflammatory diseases.
Case Study: COVID-19 Treatment
A study involving hospitalized COVID-19 patients indicated that treatment with azithromycin resulted in improved oxygen saturation levels and reduced hospital stay duration . The matched cohort analysis showed significant differences in clinical outcomes between treated and control groups.
Table 2: Outcomes in COVID-19 Patients Treated with Azithromycin
| Outcome Measure | Azithromycin Group (n=29) | Control Group (n=29) | p-value |
|---|---|---|---|
| Hospital Stay (days) | 10.0 | 6.7 | 0.025 |
| Oxygen Saturation (%) | Improved | No significant change | - |
Cardiovascular Applications
Azithromycin has shown promise in cardiovascular health, particularly in managing conditions like acute myocardial infarction.
Impact on Macrophage Polarization
In animal models, azithromycin treatment led to a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotypes, reducing scar size and improving cardiac function post-infarction .
Table 3: Effects of Azithromycin on Macrophage Polarization
| Parameter | Pre-treatment (M1 Dominant) | Post-treatment (M2 Dominant) |
|---|---|---|
| Scar Size | Increased | Decreased |
| Cardiac Remodeling | Poor | Improved |
Respiratory Diseases
Azithromycin is also utilized in chronic respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).
Clinical Findings
In patients with COPD, azithromycin administration increased M2 macrophage markers and reduced airway inflammation, leading to improved lung function .
Table 4: Azithromycin Effects on COPD Patients
| Parameter | Pre-treatment | Post-treatment |
|---|---|---|
| M2 Macrophage Markers | Low | High |
| Airway Inflammatory Cytokines | Elevated | Reduced |
Propriétés
Formule moléculaire |
C35H64O7 |
|---|---|
Poids moléculaire |
596.9 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-[(2R,10R,13S)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-12-11-13-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34+/m0/s1 |
Clé InChI |
DRFBUADSYRWIKE-HOSDBOMYSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonymes |
asitrocin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















